molecular formula C8H18ClNO2 B1524745 4-(3-Aminopropoxy)oxane hydrochloride CAS No. 1354953-57-3

4-(3-Aminopropoxy)oxane hydrochloride

Cat. No.: B1524745
CAS No.: 1354953-57-3
M. Wt: 195.69 g/mol
InChI Key: GPGPUACUVWINHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Aminopropoxy)oxane hydrochloride is a heterocyclic organic compound that has garnered significant attention due to its potential therapeutic and industrial applications. This compound features a five-membered ring containing an oxygen atom and an amino group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Aminopropoxy)oxane hydrochloride typically involves the reaction of oxane derivatives with 3-aminopropanol under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully monitored to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency of the synthesis process. The use of advanced purification techniques, such as crystallization and chromatography, ensures that the final product meets the required quality standards .

Chemical Reactions Analysis

Types of Reactions

4-(3-Aminopropoxy)oxane hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxane derivatives with different functional groups.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often altering its chemical properties.

    Substitution: The amino group in the compound can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxane derivatives with hydroxyl or carbonyl groups, while substitution reactions can produce a wide range of functionalized oxane compounds .

Scientific Research Applications

4-(3-Aminopropoxy)oxane hydrochloride has a broad spectrum of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or receptor modulator.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, such as cancer and neurological disorders.

    Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals

Mechanism of Action

The mechanism of action of 4-(3-Aminopropoxy)oxane hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Aminopropoxy)oxane
  • 4-(3-Aminopropoxy)oxane sulfate
  • 4-(3-Aminopropoxy)oxane nitrate

Uniqueness

4-(3-Aminopropoxy)oxane hydrochloride stands out due to its unique combination of a five-membered oxane ring and an amino group, which imparts distinct chemical properties and reactivity. Compared to its analogs, the hydrochloride form is more soluble in water, making it more suitable for certain applications in aqueous environments .

Properties

IUPAC Name

3-(oxan-4-yloxy)propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2.ClH/c9-4-1-5-11-8-2-6-10-7-3-8;/h8H,1-7,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPGPUACUVWINHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1OCCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3-Aminopropoxy)oxane hydrochloride
Reactant of Route 2
Reactant of Route 2
4-(3-Aminopropoxy)oxane hydrochloride
Reactant of Route 3
Reactant of Route 3
4-(3-Aminopropoxy)oxane hydrochloride
Reactant of Route 4
Reactant of Route 4
4-(3-Aminopropoxy)oxane hydrochloride
Reactant of Route 5
Reactant of Route 5
4-(3-Aminopropoxy)oxane hydrochloride
Reactant of Route 6
Reactant of Route 6
4-(3-Aminopropoxy)oxane hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.